molecular formula C19H26N4O2S B2511389 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941994-79-2

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2511389
CAS RN: 941994-79-2
M. Wt: 374.5
InChI Key: YSOLMNMRKHEDOV-UHFFFAOYSA-N
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Description

The compound of interest, N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, is a complex molecule that may be related to the oxalamide family, which is known for its diverse applications in supramolecular chemistry due to its ability to form hydrogen bonds and engage in π-π interactions. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on oxalamides and their derivatives.

Synthesis Analysis

The synthesis of oxalamide derivatives can be achieved through various methods, including acid-catalyzed rearrangements. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence . This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides. Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be adapted for its production.

Molecular Structure Analysis

Oxalamide compounds can exhibit interesting molecular structures, such as helical supramolecular assemblies. For example, N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide dimethyl sulfoxide monosolvate forms a helical structure with antiperiplanar carbonyl groups and intramolecular hydrogen-bonding patterns . This indicates that the compound of interest may also adopt a unique molecular conformation that could be stabilized by similar intramolecular interactions.

Chemical Reactions Analysis

Oxalamides and their derivatives can participate in various chemical reactions, including the formation of molecular complexes through hydrogen bonding and π-π interactions. For example, a molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is linked by these interactions . This suggests that the compound of interest may also engage in such interactions, which could influence its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides can be influenced by their molecular structure and the nature of their supramolecular networks. For instance, N,N'-bis(4-pyridylmethyl)oxalamide forms an extended supramolecular network through intermolecular hydrogen bonds, which could affect its solubility, melting point, and other physical properties . The compound of interest, with its dimethylamino and thiophenyl groups, may exhibit distinct properties that could be explored through experimental studies.

Scientific Research Applications

Synthesis and Chemical Properties

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is involved in various chemical synthesis and reactions. For instance, it is used in the improved synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which is a precursor for producing various derivatives with potential applications in medicinal chemistry (Obydennov et al., 2013). Additionally, it features in the synthesis of neurokinin-1 receptor antagonists, demonstrating its utility in the development of new pharmaceutical compounds (Harrison et al., 2001).

Catalytic Applications

This compound is also used as a catalyst in chemical reactions. For example, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst for Goldberg amidation, especially with less reactive (hetero)aryl chlorides (De et al., 2017). Such catalytic applications are crucial in organic synthesis, particularly in the pharmaceutical industry.

Neuropharmacology

In neuropharmacology, derivatives of this compound, such as those containing dimethylaminophenyl, are investigated for their potential in treating disorders like depression and emesis. The structural modification of these compounds is essential for understanding their pharmacokinetics and metabolic pathways (Wu et al., 2017).

Alzheimer's Disease Research

In the context of Alzheimer's disease, compounds with N,N-dimethylaminophenyl moiety are used for imaging neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This is critical for early diagnosis and monitoring the progression of Alzheimer's disease (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-22(2)15-9-7-14(8-10-15)17(23(3)4)13-21-19(25)18(24)20-12-16-6-5-11-26-16/h5-11,17H,12-13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOLMNMRKHEDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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